molecular formula C24H29N7O B1344007 (R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol CAS No. 1056016-18-2

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol

Cat. No. B1344007
CAS RN: 1056016-18-2
M. Wt: 431.5 g/mol
InChI Key: UJDUYGXNYHTXRE-LJQANCHMSA-N
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Description

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol is a useful research compound. Its molecular formula is C24H29N7O and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Aromatic Amines (HAAs) and Health

HAAs are formed during the cooking of meat at high temperatures. Studies have investigated their relationship with health conditions, such as kidney stones and cancer:

  • Association with Kidney Stones : Increased urinary concentrations of certain HAAs (e.g., Harman) are associated with an increased risk of kidney stones in the US population (Zhang et al., 2022).
  • Carcinogenic Potential : HAAs like PhIP are recognized as genotoxic and carcinogenic in experimental animals, and their metabolites are studied as potential biomarkers for exposure in humans (Fang et al., 2004).

Metabolic Pathways and Biomarkers

The metabolism and excretion of compounds related to "(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol" are crucial in understanding their biological impact:

  • Metabolic Profiling : Studies have profiled the metabolism of certain pharmaceutical products and HAAs, identifying significant metabolites and their pathways, which is crucial for understanding their pharmacodynamics and potential toxicity (Balani et al., 1995).
  • Biomarker Identification : Biomarkers, such as DNA adducts or urinary metabolites, are identified for exposure to HAAs like PhIP, providing a means to assess exposure levels and potential health risks (Bessette et al., 2009).

properties

IUPAC Name

(2R)-2-[[9-propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-7-9-18(12-17)20-10-5-6-11-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDUYGXNYHTXRE-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC(=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC(=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648564
Record name (2R)-2-{[9-(Propan-2-yl)-6-({[3-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol

CAS RN

1056016-18-2
Record name (2R)-2-{[9-(Propan-2-yl)-6-({[3-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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